Antiviral Potency and Selectivity of Indole Derivatives Synthesized from 1-(4-Chlorophenyl)propane-1,2-dione
Indole derivatives synthesized using 1-(4-chlorophenyl)propane-1,2-dione as a key intermediate demonstrate specific antiviral activity. A notable derivative exhibited an IC₅₀ of 7.53 μM against Influenza A virus, coupled with a selectivity index (SI) of 17 . While this data reflects the activity of a derived compound, it establishes a quantitative benchmark for the biological potential accessible through this specific diketone scaffold, which may not be replicated with other aryl glyoxal analogs .
| Evidence Dimension | Antiviral Activity (Influenza A) and Selectivity Index |
|---|---|
| Target Compound Data | IC₅₀ = 7.53 μM, Selectivity Index = 17 (for a derivative) |
| Comparator Or Baseline | Baseline: Standard antiviral agents (e.g., ribavirin) with varying SI values; direct comparator data for derivatives from other diketones not provided in source. |
| Quantified Difference | Not directly quantifiable for the diketone itself; provides a potency/selectivity benchmark for derivatives accessible from this starting material. |
| Conditions | In vitro antiviral assay against Influenza A virus (derivative compound). |
Why This Matters
This quantifies a key biological activity achievable from this building block, supporting its selection for antiviral drug discovery programs where a balance of potency and host cell safety is critical.
